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Compound of Interest

Compound Name:
(R)-alpha-(4-biphenylmethyl)-

proline-HCl

CAS No.: 1049728-81-5

Cat. No.: B2708943

Get Quote

Executive Summary
(R)-

-(4-biphenylmethyl)-proline-HCl (CAS: 1049728-81-5) is a high-value chiral non-proteinogenic
amino acid characterized by a quaternary stereocenter at the

-position (C2) of the pyrrolidine ring. Unlike standard proline, which restricts peptide backbone
flexibility via its cyclic structure, this

-substituted derivative imposes a "hyper-constraint" on the

(phi) and

(psi) torsion angles.[1]

This compound serves as a critical scaffold in medicinal chemistry for Peptidomimetics,

specifically designed to lock bioactive peptides into active conformations (e.g.,
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-helices or

-turns) and to enhance proteolytic stability. It has gained prominence in research targeting
protein-protein interactions (PPIs), including neprilysin inhibition and, more recently, the
modulation of the SARS-CoV-2 Spike/ACE2 interface.

Chemical Identity & Properties
Property Detail

Chemical Name
(R)-2-(4-biphenylmethyl)pyrrolidine-2-carboxylic

acid hydrochloride

CAS Number
1049728-81-5 (HCl salt); 959576-43-3 (Boc-

protected)

Molecular Formula

Molecular Weight 317.81 g/mol

Stereochemistry
(R)-configuration at the quaternary

-carbon

Physical State White to off-white crystalline powder

Solubility
Soluble in water, methanol, DMSO; sparingly

soluble in non-polar solvents

Key Structural Feature
Quaternary

-carbon with a hydrophobic biphenyl anchor

Synthetic Development Routes
The synthesis of

-substituted prolines is chemically challenging due to the steric hindrance at the quaternary
center. Two primary methodologies are employed: Self-Regeneration of Stereocenters (SRS)
and Asymmetric Phase-Transfer Catalysis (PTC).

Route A: Self-Regeneration of Stereocenters (SRS) - The
"Seebach Method"
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This is the gold standard for generating enantiopure quaternary prolines. It utilizes a chiral

auxiliary derived from the amino acid itself to direct the incoming electrophile.

Protocol Logic:

Acetalization: L-Proline is condensed with pivalaldehyde to form a bicyclic oxazolidinone.

This "locks" the nitrogen and carboxylate, creating a rigid template.

Enolization: Treatment with a strong base (LDA) generates a lithium enolate. The bulky tert-

butyl group directs the electrophile to the face opposite the auxiliary, ensuring high

diastereoselectivity.

Alkylation: 4-(Bromomethyl)biphenyl is introduced. The steric control forces the biphenyl

group into the desired position.

Hydrolysis: Acidic hydrolysis removes the auxiliary, yielding the free quaternary amino acid.

Route B: Catalytic Asymmetric Phase-Transfer
Alkylation
For scalable industrial applications, Maruoka catalysts (chiral quaternary ammonium salts) are

used to alkylate protected proline esters.

Protocol Logic:

Substrate: N-protected proline ester (e.g., Boc-Pro-OBn).

Catalyst: Chiral binaphthyl-derived ammonium salt.

Condition: Biphasic system (Toluene/50% KOH). The catalyst shuttles the enolate across the

interface and blocks one face, allowing the biphenylmethyl halide to attack stereoselectively.

Visualization: SRS Synthetic Pathway
The following diagram illustrates the stereochemical control mechanism using the SRS method.
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Self-Regeneration of Stereocenters (SRS)
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Caption: The Seebach SRS pathway ensures retention of optical purity by using the proline

backbone to direct the incoming biphenyl group.

Mechanism of Action & Applications
Conformational "Hyper-Constraint"
Standard proline restricts the backbone dihedral angle

to approx. -60°.[1] The addition of the bulky biphenylmethyl group at the

-position creates a Quaternary Constraint.

Effect: It severely restricts the

angle and locks the local peptide backbone into specific secondary structures (often
promoting

-helices or Type-I

-turns).

Benefit: This pre-organizes the molecule into its "bioactive conformation," reducing the

entropy penalty upon binding to a receptor.

Hydrophobic Anchoring
The biphenyl side chain is a privileged motif in drug discovery.

Lipophilicity: Increases membrane permeability.
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Target Interaction: The biphenyl group often occupies deep hydrophobic pockets in enzymes

(e.g., Neutral Endopeptidase, MMPs) or viral surface proteins.

Case Study: ACE2/Spike Protein Modulation
Recent computational and synthetic studies suggest that biphenyl-substituted prolines can

mimic the hydrophobic residues at the SARS-CoV-2 Spike/ACE2 interface. The rigid proline

scaffold positions the biphenyl group to disrupt the protein-protein interaction, acting as a

potential viral entry inhibitor.
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Caption: Dual mechanism of action: conformational locking via the quaternary center and

hydrophobic anchoring via the biphenyl group.

Quality Control & Analytical Protocols
To ensure the integrity of this compound for research use, the following analytical standards

must be met.
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Test Method Acceptance Criteria

Purity
HPLC (C18 Column,

ACN/Water gradient)

Chiral Purity
Chiral HPLC (Chiralpak AD-H

or OD-H) ee (Enantiomeric Excess)

Identity
-NMR (500 MHz, DMSO-

)

Consistent with structure;

integration of biphenyl protons

(9H) vs proline ring.

Counterion Ion Chromatography / Titration

Chloride content consistent

with mono-HCl salt (

)

Residual Solvent GC-Headspace Toluene/THF < 500 ppm

Handling Protocol:

Storage: Store at +2°C to +8°C under inert gas (Argon/Nitrogen). The compound is

hygroscopic.

Solubilization: Dissolve in DMSO for stock solutions. Avoid repeated freeze-thaw cycles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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